1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

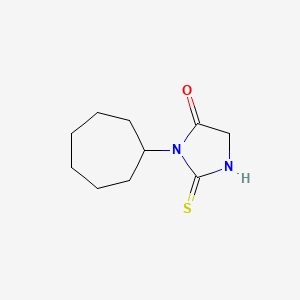

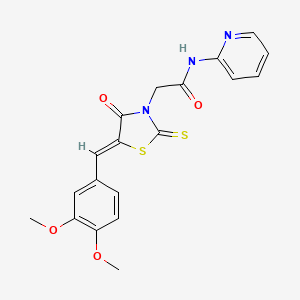

“1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one” is a chemical compound with the molecular formula C10H16N2OS and a molecular weight of 212.31 . It is used in various chemical reactions and has been documented in several chemical databases .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H16N2OS/c13-9-7-11-10(14)12(9)8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,14) . This indicates that the compound has a cycloheptyl group attached to an imidazole ring, which also has a sulfanyl group . Physical And Chemical Properties Analysis

This compound has a melting point of 72-73 degrees Celsius . Other physical and chemical properties specific to “1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one” are not available in my current knowledge base.Scientific Research Applications

Lipid Profile Improvement

A derivative of the compound, as part of a series, was shown to effectively increase high-density lipoprotein cholesterol over other lipid fractions in serum, indicating potential for cardiovascular disease management (Elokdah et al., 2000).

Antimicrobial and Antifungal Properties

The compound has analogs that demonstrate significant antimicrobial and antifungal activities. This is particularly relevant in the field of pharmaceuticals, where the development of new antimicrobial agents is crucial (Anisetti & Reddy, 2012).

Chemical Synthesis and Structural Studies

Derivatives of the compound have been synthesized and characterized, indicating its utility in the development of new chemical entities. These derivatives have also been studied for their crystal structures, which is essential for understanding their potential interactions and functions in biological systems (Balewski et al., 2019).

Nucleophilicity in Chemical Reactions

The compound exhibits ambivalent nucleophilicity, reacting via the S- or N(3)-atom with electrophilic reagents. This property is significant in organic chemistry and could be leveraged for various synthetic applications (Mlostoń et al., 2008).

Transition-Metal Free Synthesis

The compound can be involved in efficient transition-metal-free synthesis processes. This is increasingly important in the field of green chemistry, where the goal is to reduce or eliminate the use or generation of hazardous substances (Xie et al., 2015).

properties

IUPAC Name |

3-cycloheptyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c13-9-7-11-10(14)12(9)8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZACXDVVFUVMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C(=O)CNC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331887 |

Source

|

| Record name | 3-cycloheptyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49732285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | |

CAS RN |

853723-93-0 |

Source

|

| Record name | 3-cycloheptyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)

![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)